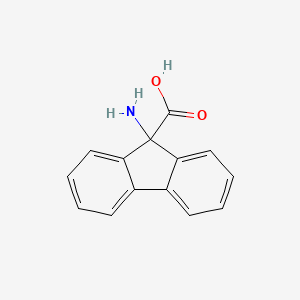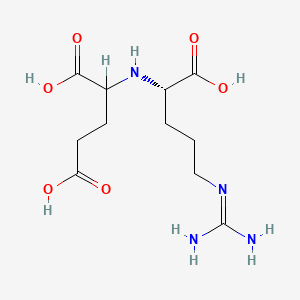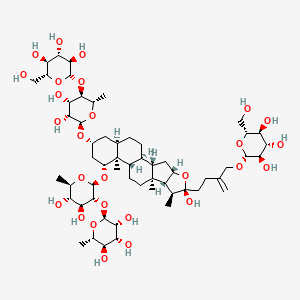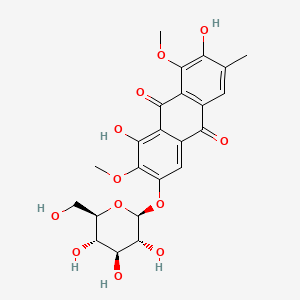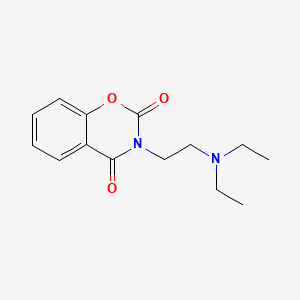
Letimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Letimide is a chemical compound with the molecular formula C14H18N2O3 . It is known for its analgesic properties and has been studied for its potential cytogenetic and teratogenic effects . The compound is a salicylate derivative and has shown promise in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of letimide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Letimide undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while reduction may produce a reduced form with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on cellular processes and genetic material.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Potential applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of letimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Letimide can be compared with other similar compounds, such as other salicylate derivatives. These compounds may share similar chemical structures and properties but can differ in their specific effects and applications. For example, while this compound is known for its analgesic properties, other salicylate derivatives may have different therapeutic uses or biochemical activities.
List of Similar Compounds
Aspirin: Another salicylate derivative known for its analgesic and anti-inflammatory properties.
Salicylic Acid: A precursor to many salicylate derivatives, used in various pharmaceutical and cosmetic applications.
Methyl Salicylate: Commonly used in topical analgesics and liniments.
Properties
CAS No. |
26513-90-6 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
GRPWANKDBCDDEV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |
Key on ui other cas no. |
26513-90-6 |
Synonyms |
3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione letimide letimide monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



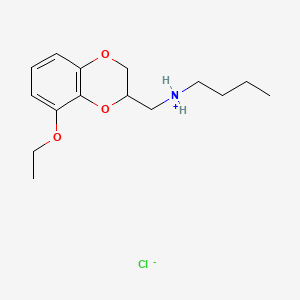
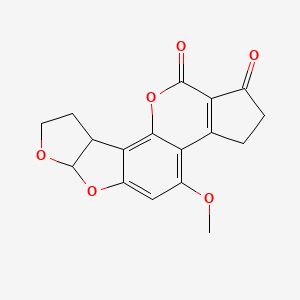
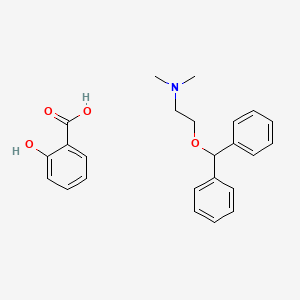


![methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate](/img/structure/B1218222.png)
![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1218223.png)
